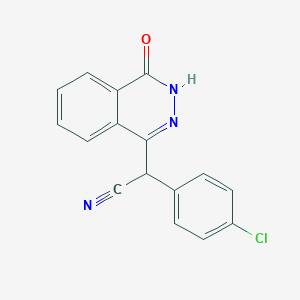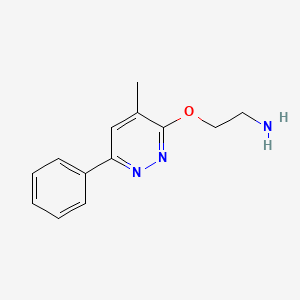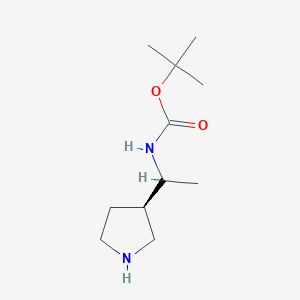
2-Amino-3-iodobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-iodobenzaldehyde is an organic compound with the molecular formula C7H6INO It is characterized by the presence of an amino group (-NH2) and an iodine atom attached to a benzaldehyde ring
Méthodes De Préparation
The synthesis of 2-Amino-3-iodobenzaldehyde typically involves the iodination of 2-Aminobenzaldehyde. One common method includes the reaction of 2-Aminobenzaldehyde with iodine in the presence of an oxidizing agent such as hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzaldehyde ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
2-Amino-3-iodobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Amino-3-iodobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-3-iodobenzaldehyde involves its interaction with specific molecular targets. The amino group and the iodine atom play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
2-Amino-3-iodobenzaldehyde can be compared with other similar compounds such as 2-Amino-3-bromobenzaldehyde and 2-Amino-3-chlorobenzaldehyde. These compounds share a similar core structure but differ in the halogen atom attached to the benzaldehyde ring. The presence of iodine in this compound makes it more reactive in certain substitution reactions compared to its bromine and chlorine counterparts .
Similar compounds include:
- 2-Amino-3-bromobenzaldehyde
- 2-Amino-3-chlorobenzaldehyde
- 2-Amino-3-fluorobenzaldehyde
The uniqueness of this compound lies in its higher reactivity and the specific applications it enables in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C7H6INO |
|---|---|
Poids moléculaire |
247.03 g/mol |
Nom IUPAC |
2-amino-3-iodobenzaldehyde |
InChI |
InChI=1S/C7H6INO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H,9H2 |
Clé InChI |
BEFNAVNUQWCRAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)I)N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13097007.png)

![4-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13097019.png)
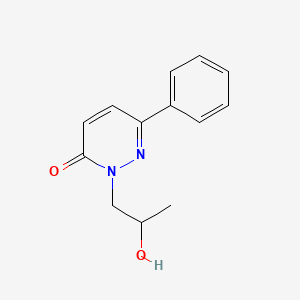
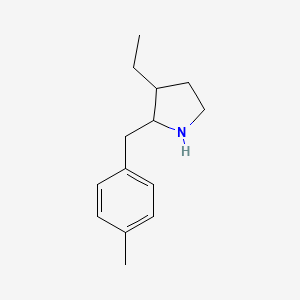
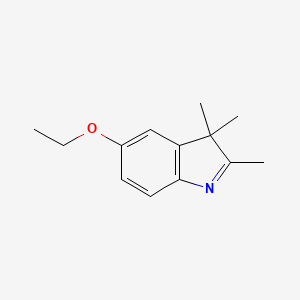

![1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine](/img/structure/B13097052.png)
![N-Ethyl-N-Methyl-3-Azaspiro[5.5]Undec-7-En-9-Amine](/img/structure/B13097065.png)
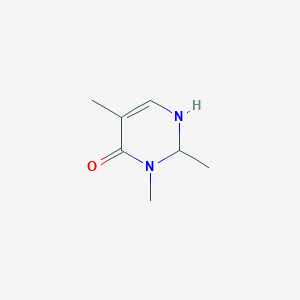
![[5,5'-Bi-1H-indole]-2,2',3,3'-tetrone](/img/structure/B13097081.png)
